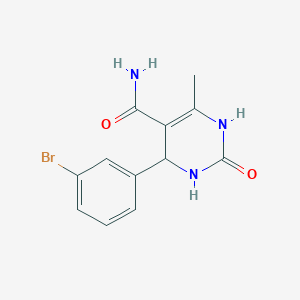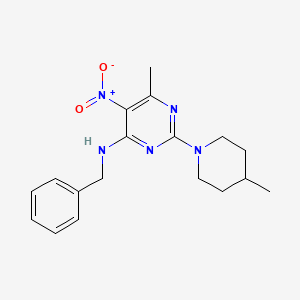![molecular formula C16H16N4O2S B4051668 2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid](/img/structure/B4051668.png)
2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid
Overview
Description
2-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]nicotinic acid is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09939694 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine-2(1H)-thione Derivatives
Research on nicotinic acid derivatives, such as pyridine-2(1H)-thione, has led to the development of new compounds with potential applications in heterocyclic synthesis. These derivatives undergo various reactions to form compounds like thieno[2, 3-b]pyridines and pyrazolo[3, 4-b]pyridine derivatives, showcasing their versatility in chemical synthesis (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Industrial Production of Nicotinic Acid
Nicotinic acid, an essential nutrient, is produced industrially mainly by oxidation of 5-ethyl-2-methylpyridine. However, this process produces environmentally harmful by-products. Research has thus focused on ecological methods to produce nicotinic acid, with potential industrial applications in green chemistry (Lisicki, Nowak, & Orlińska, 2022).
Utilization in Mammals, Insects, and Bacteria
Studies have explored the utilization of nicotinic acid derivatives in various organisms. These derivatives show activity against diseases like pellagra and are metabolized in different ways by mammals, insects, and bacteria, indicating their biological significance and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).
Metal−Organic Coordination Architectures
Research on derivative ligands of nicotinic acid has led to the creation of diverse metal−organic supramolecular architectures. These compounds demonstrate how nicotinic acid derivatives can be used in the development of complex molecular structures with potential applications in materials science (Chen et al., 2007).
Synthesis of Nicotinic Acid Based Pseudopeptides
The synthesis of nicotinic acid-based amino acid units has been developed, showcasing the potential of nicotinic acid derivatives in peptide synthesis. This research opens up possibilities for developing novel compounds with potential biological applications (Ovdiichuk et al., 2015).
Biochemical and Pharmacological Applications
Studies have shown that nicotinic acid derivatives have varied biochemical and pharmacological properties. This includes their use as lipid-lowering agents and their potential in the treatment of diseases like hypertriglyceridemia and hypercholesterolemia. These studies highlight the therapeutic potential of these compounds (Athimoolam & Natarajan, 2007; Tamaddon & Azadi, 2018; Prachayasittikul et al., 2010).
Properties
IUPAC Name |
2-[[methyl-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20(10-14-12(16(21)22)4-2-6-17-14)9-11-8-13(19-18-11)15-5-3-7-23-15/h2-8H,9-10H2,1H3,(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCKVPXDUSEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CS2)CC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butan-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4051586.png)


![N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide](/img/structure/B4051595.png)

![N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B4051606.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4051610.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-pyridin-3-yl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B4051617.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4051621.png)
![7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4051627.png)
![4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID](/img/structure/B4051635.png)
![5-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4051676.png)
![ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4051690.png)
![2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4051695.png)
